3-Bromo-2-phenylacrylaldehyde
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Overview
Description
3-Bromo-2-phenylacrylaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, featuring a bromine atom and a phenyl group attached to the acrylaldehyde structure. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenylacrylaldehyde can be synthesized through several methods, including the bromination of cinnamaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (CH2Cl2), under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenylacrylaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace the bromine atom.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction reactions can produce 3-bromo-2-phenylpropanol.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
3-Bromo-2-phenylacrylaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
3-Bromo-2-phenylacrylaldehyde is similar to other brominated cinnamaldehyde derivatives, such as 2-bromo-3-phenylacrylaldehyde and α-bromocinnamaldehyde. These compounds share structural similarities but differ in the position of the bromine atom and the resulting chemical properties. The uniqueness of this compound lies in its specific reactivity and applications, making it a valuable compound in various research and industrial contexts.
Comparison with Similar Compounds
2-Bromo-3-phenylacrylaldehyde
α-Bromocinnamaldehyde
3-Bromo-2-phenylpropanal
This comprehensive overview highlights the significance of 3-Bromo-2-phenylacrylaldehyde in scientific research and industry. Its versatile reactivity and applications make it a valuable compound for various purposes.
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Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
DAVINASGGHJHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CBr)C=O |
Origin of Product |
United States |
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